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Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

Cat. No.: B1289868

In-Depth Technical Guide: 7-Methyl-1H-indazol-5-
ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and potential biological significance of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of
interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

7-Methyl-1H-indazol-5-o0l is a substituted indazole with a methyl group at the 7-position and a
hydroxyl group at the 5-position of the indazole core. The presence of these functional groups
influences the molecule's physicochemical properties, including its solubility, lipophilicity, and
potential for hydrogen bonding, which are critical determinants of its biological activity.
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Identifier Value

IUPAC Name 7-methyl-1H-indazol-5-ol
CAS Number 478841-61-1[1][2]
Molecular Formula CsHsN20[1]

Molecular Weight 148.16 g/mol [1]
SMILES Cclcccc2cl[nH]nc20

INChl=1S/C8H8N20/c1-5-3-6(11)2-4-7(5)9-10-
8(4)12/h2-4,11-12H,1H3,(H,9,10)

InChl

Note: The SMILES and InChl strings are predicted based on the known structure.

Synthesis of 7-Methyl-1H-indazol-5-0l

While a specific, detailed experimental protocol for the synthesis of 7-Methyl-1H-indazol-5-ol
is not readily available in the public domain, its synthesis can be approached through
established methods for the preparation of substituted indazoles. A plausible synthetic strategy
would involve the cyclization of a suitably substituted o-toluidine derivative.

One potential synthetic route, adapted from general indazole synthesis methodologies, is
outlined below. This proposed pathway is illustrative and would require optimization of reaction
conditions.

Proposed Synthetic Pathway

NaNO2, HCI SnClh, HCl
>

Reduction [—HE3 | Cyclization P-| 7-Methyl-1H-indazol-5-ol

Diazotization

2-Amino-4-methylphenol
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Figure 1. Proposed synthetic pathway for 7-Methyl-1H-indazol-5-ol.

Experimental Protocol (Hypothetical)
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Step 1: Diazotization of 2-Amino-4-methylphenol

¢ Dissolve 2-amino-4-methylphenol in a suitable acidic medium (e.g., hydrochloric acid).

e Cool the solution to 0-5 °C in an ice bath.

e Add a solution of sodium nitrite (NaNOz2) dropwise while maintaining the low temperature.

« Stir the reaction mixture for a specified time to ensure complete formation of the diazonium
salt.

Step 2: Reduction of the Diazonium Salt

» To the cold diazonium salt solution, add a reducing agent such as tin(ll) chloride (SnClz2)
dissolved in concentrated hydrochloric acid.

« Control the addition rate to manage the exothermic reaction.

 Allow the reaction to proceed until the diazonium salt is fully reduced to the corresponding
hydrazine.

Step 3: Cyclization to form the Indazole Ring

e Heat the reaction mixture containing the hydrazine intermediate. The temperature and
reaction time will need to be optimized to facilitate the intramolecular cyclization.

e The cyclization will lead to the formation of the 7-Methyl-1H-indazol-5-ol.
Step 4: Purification

o After cooling, neutralize the reaction mixture and extract the product with a suitable organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain pure 7-Methyl-
1H-indazol-5-ol.
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Quantitative Data for a Related Synthesis: 7-Methyl-1H-indazole-3-carboxamide

To provide context for potential reaction conditions and yields, the following data is from the

synthesis of the related compound, 7-Methyl-1H-indazole-3-carboxamide, from 7-methyl-indole.

[3]

Reactant

Temperat

Step Reagents  Solvent Time Yield
S ure
Sodium
] ] 7-methyl- o
Nitrosation ) nitrite, 2N DMF/Water 0°CtoRT 12 h -
indole
HCI
Sodium
7-Methyl- chlorite,
1H- Sodium t- Room
Oxidation indazole-3-  dihydrogen  Butanol/W Temperatur -
carbaldehy  phosphate, ater e
de 2-methyl-2-
butene
7-Methyl-
HATU,
1H- Room
o _ DIPEA,
Amidation indazole-3- ) DMF Temperatur -
] Ammonium
carboxylic ] e
) chloride
acid

Note: Specific yields for each step in the synthesis of 7-Methyl-1H-indazole-3-carboxamide

were not provided in the source document.

Potential Biological Significance and Signaling
Pathways

While there is a lack of specific biological data for 7-Methyl-1H-indazol-5-ol in the scientific

literature, the indazole scaffold is a well-established pharmacophore in numerous biologically

active compounds.[4] Indazole derivatives are known to exhibit a wide range of

pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4]
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Many indazole-containing drugs function as kinase inhibitors. Given this prevalence, it is
plausible that 7-Methyl-1H-indazol-5-ol could interact with various signaling pathways
regulated by kinases.

Hypothetical Sighaling Pathway Involvement

Cell Membrane

Receptor Tyrosine Kinase (RTK)

Cytoplasm

7-Methyl-1H-indazol-5-ol
(Hypothetical Inhibitor)

Gene Transcription
(Proliferation, Survival)
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Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway by 7-Methyl-1H-indazol-
5-ol.

This diagram illustrates a potential mechanism where 7-Methyl-1H-indazol-5-ol could act as
an inhibitor of a kinase, such as RAF, within the MAPK/ERK signaling cascade. This pathway is
frequently dysregulated in various cancers, making it a common target for therapeutic

intervention.

Experimental Workflow for Biological Evaluation

The biological activity of 7-Methyl-1H-indazol-5-ol can be assessed through a series of in vitro

and in vivo experiments.
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Figure 3. General experimental workflow for the biological evaluation of 7-Methyl-1H-indazol-
5-ol.

» Synthesis and Purification: The compound is first synthesized and purified to a high degree
to ensure the reliability of biological data.

 In Vitro Kinase Assays: The compound is screened against a panel of kinases to identify
potential targets.

o Cell-Based Assays: The effect of the compound on the proliferation of various cancer cell
lines is determined.

o Western Blot Analysis: If the compound shows anti-proliferative activity, Western blotting can
be used to confirm its effect on the phosphorylation status of key proteins in a targeted
signaling pathway.

 In Vivo Models: Promising compounds can be advanced to in vivo studies, such as xenograft
models in mice, to evaluate their anti-tumor efficacy.

o Data Analysis and Optimization: The results from these studies will guide the further
optimization of the compound's structure to improve its potency and selectivity.

Conclusion

7-Methyl-1H-indazol-5-ol represents a molecule of interest for further investigation in the field
of drug discovery. While specific biological data and a detailed synthesis protocol are yet to be
widely published, its structural similarity to known bioactive indazoles suggests potential for
therapeutic applications. The synthetic strategies and experimental workflows outlined in this
guide provide a framework for the future exploration of this compound and its derivatives.
Researchers are encouraged to pursue the synthesis and biological evaluation of 7-Methyl-1H-
indazol-5-ol to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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